

2-Bromobenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromobenzoic acid

Cat. No.: B048017

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromobenzoic Acid** for Advanced Research and Development

Introduction

2-Bromobenzoic acid, a substituted aromatic carboxylic acid, is a cornerstone reagent in modern synthetic chemistry. Its unique combination of a carboxylic acid group and a bromine atom on a benzene ring provides a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of **2-bromobenzoic acid**, from its fundamental properties to its advanced applications, grounded in established scientific principles and field-proven insights.

The compound is identified by the CAS Number 88-65-3 and has a molecular weight of approximately 201.02 g/mol .^{[1][2]} This document will delve into its synthesis, purification, key reactions, and critical safety protocols, providing the necessary framework for its effective and safe utilization in a laboratory setting.

Part 1: Physicochemical Properties and Characterization

The utility of **2-bromobenzoic acid** stems from its distinct physical and chemical properties. It typically appears as a white to beige crystalline solid or powder.^{[1][3]} The presence of both a

hydrogen-bond-donating carboxylic acid group and an electronegative bromine atom dictates its solubility and reactivity.

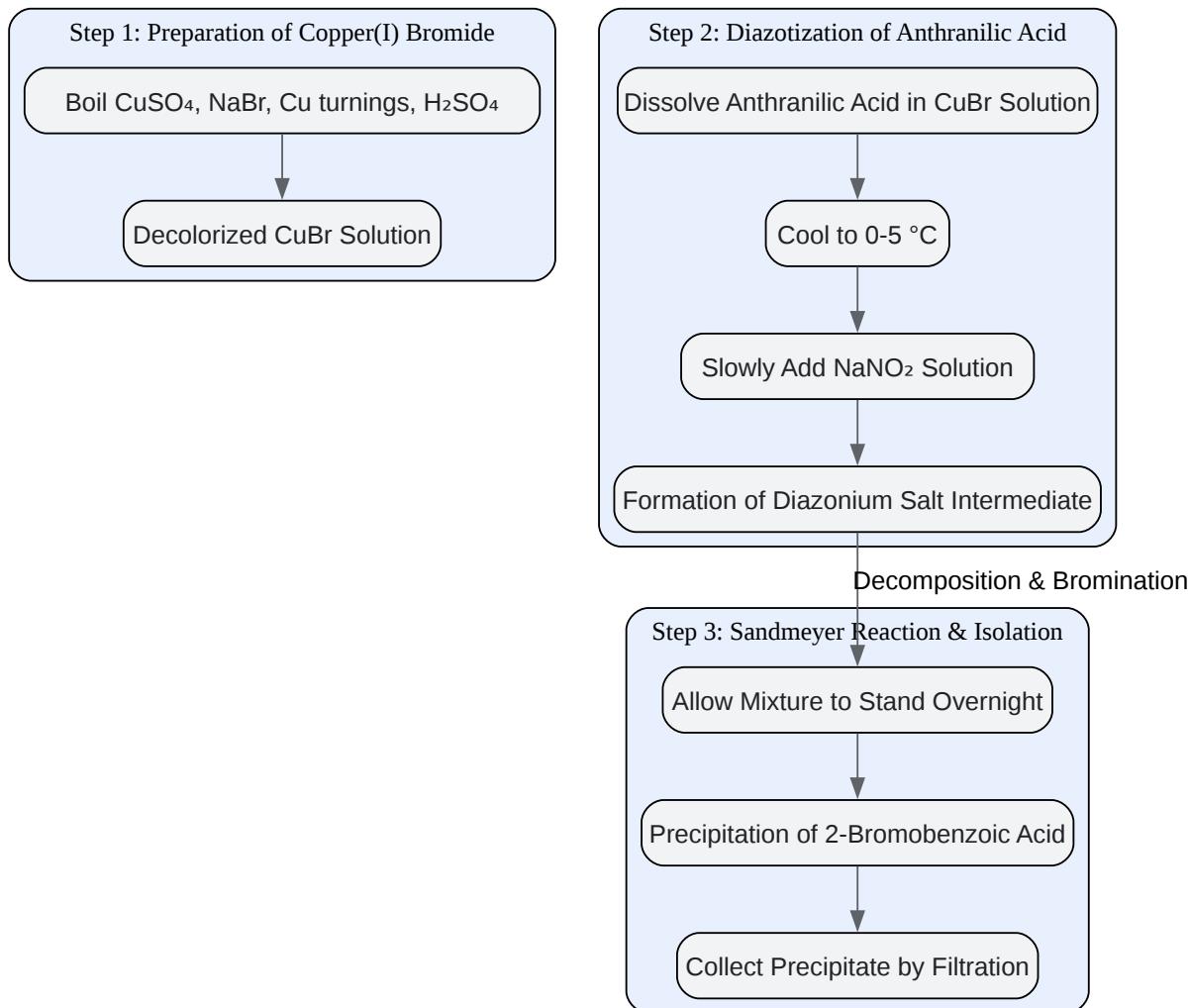
Core Physicochemical Data

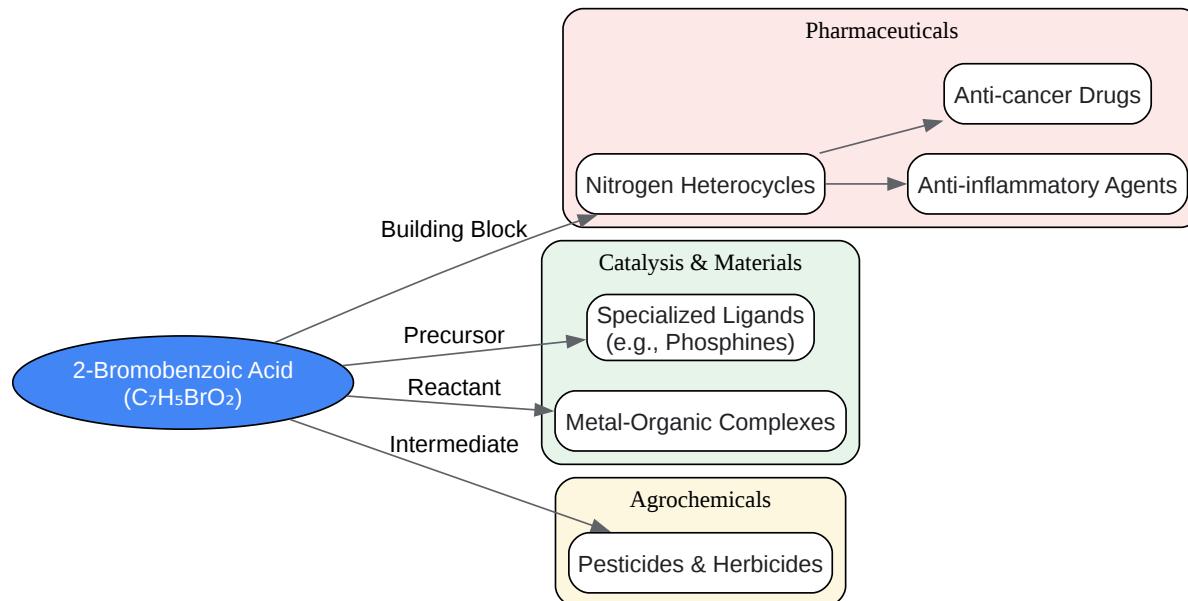
A summary of the essential properties of **2-bromobenzoic acid** is presented below for quick reference.

Property	Value	Source(s)
CAS Number	88-65-3	[2] [4]
Molecular Formula	C ₇ H ₅ BrO ₂	[1] [4]
Molecular Weight	201.02 g/mol	[1]
Appearance	White to light yellow or beige powder/crystalline solid	[1] [3] [5]
Melting Point	147-150 °C	[5] [6]
Solubility	Moderately soluble in water; soluble in ethanol, acetone, and chloroform.	[3] [5]
pKa	2.84 (at 25 °C)	[5]

The structural arrangement of the bromine atom ortho to the carboxylic acid group introduces steric and electronic effects that are pivotal in its synthetic applications. This ortho-substitution influences the acidity of the carboxyl group and directs the regioselectivity of subsequent reactions.

Part 2: Synthesis and Purification


The synthesis of **2-bromobenzoic acid** can be achieved through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity.


Common Synthesis Routes

- Sandmeyer Reaction from Anthranilic Acid: A classic and reliable method involves the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a copper-catalyzed bromination. This route is favored for its high yield and predictability.
- Oxidation of o-Bromotoluene: An alternative industrial-scale synthesis involves the oxidation of o-bromotoluene using strong oxidizing agents in the presence of catalysts like cobalt or manganese salts.[\[7\]](#)

Workflow for Synthesis via Sandmeyer Reaction

The following diagram illustrates the key stages in the synthesis of **2-bromobenzoic acid** starting from anthranilic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobenzoic acid | C₇H₅BrO₂ | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 88-65-3|2-Bromobenzoic acid|BLD Pharm [bldpharm.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 5. chemwhat.com [chemwhat.com]
- 6. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 7. Synthesis routes of 2-Bromobenzoic acid [benchchem.com]
- To cite this document: BenchChem. [2-Bromobenzoic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048017#2-bromobenzoic-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b048017#2-bromobenzoic-acid-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com